1-(3-Chloropropyl)-1,2-dihydropyridazine-3,6-dione
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Overview
Description
1-(3-Chloropropyl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that contains a pyridazine ring substituted with a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1,2-dihydropyridazine-3,6-dione typically involves the reaction of 3-chloropropylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-1,2-dihydropyridazine-3,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization may require acidic or basic conditions, with reagents like sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the 3-chloropropyl moiety.
Scientific Research Applications
1-(3-Chloropropyl)-1,2-dihydropyridazine-3,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)piperidine: This compound has a similar 3-chloropropyl group but a different heterocyclic ring structure.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Another compound with a 3-chloropropyl group but a different core structure.
Uniqueness
1-(3-Chloropropyl)-1,2-dihydropyridazine-3,6-dione is unique due to its specific combination of the pyridazine ring and the 3-chloropropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
669767-60-6 |
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Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C7H9ClN2O2/c8-4-1-5-10-7(12)3-2-6(11)9-10/h2-3H,1,4-5H2,(H,9,11) |
InChI Key |
HNESDJFKZBXGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(NC1=O)CCCCl |
Origin of Product |
United States |
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